![molecular formula C16H16ClNO3 B14075354 {5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone CAS No. 54524-10-6](/img/structure/B14075354.png)
{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- is an organic compound with a complex structure that includes a chlorinated phenyl ring and a dihydroxypropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- typically involves the following steps:
Amination: The attachment of the dihydroxypropylamino group to the chlorinated phenyl ring.
Condensation: The formation of the methanone structure through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, followed by purification steps to ensure the compound’s purity and stability.
化学反応の分析
Types of Reactions
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Similar structure but with a methylamino group instead of a dihydroxypropylamino group.
Methanone, [5-chloro-2-(cyclopropylmethyl)amino]phenyl]phenyl-: Contains a cyclopropylmethylamino group.
Uniqueness
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- is unique due to the presence of the dihydroxypropylamino group, which imparts distinct chemical and biological properties. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
特性
CAS番号 |
54524-10-6 |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC名 |
[5-chloro-2-(2,3-dihydroxypropylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16ClNO3/c17-12-6-7-15(18-9-13(20)10-19)14(8-12)16(21)11-4-2-1-3-5-11/h1-8,13,18-20H,9-10H2 |
InChIキー |
HGDPVQTXNXBLPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


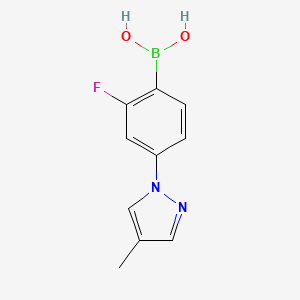

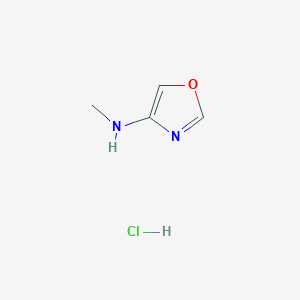
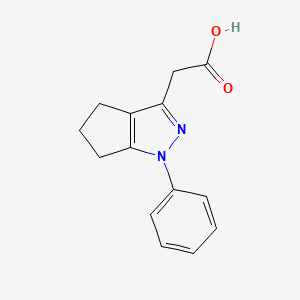
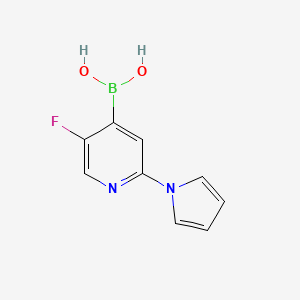
![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
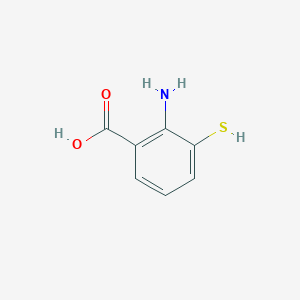
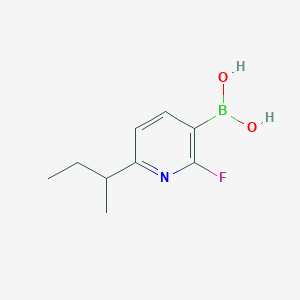
![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)
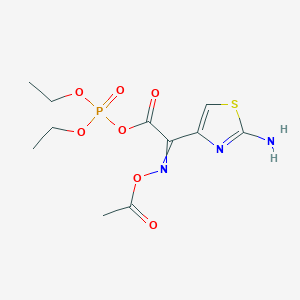
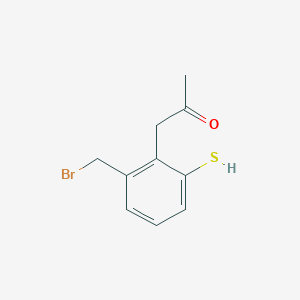
![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)
